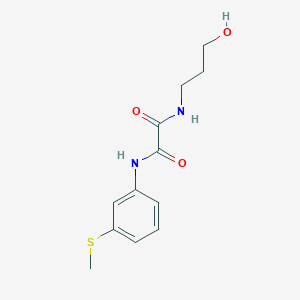
N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide” is a complex organic compound. It seems to contain a hydroxypropyl group, a methylthio phenyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The hydroxypropyl group would contain a hydroxyl (-OH) group attached to a propyl chain, the methylthio phenyl group would contain a sulfur atom bonded to a methyl group and a phenyl ring, and the oxalamide group would contain a carbonyl group adjacent to an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structural and Molecular Insights
The chemical structure of N1-(3-hydroxypropyl)-N2-(3-(methylthio)phenyl)oxalamide, while not directly studied, can be inferred through research on similar compounds. The structural analysis of related N,N'-bis(substituted)oxamide compounds provides insights into their molecular conformation and supramolecular interactions. For example, a study on a chlorohydroxyphenyl ring-substituted oxalamide revealed the spatial arrangement of oxalamide units and their inclinations to substituents, highlighting the importance of hydrogen bonding in forming a three-dimensional supramolecular structure (Wang et al., 2016).
Synthetic Methodologies
Amide formation through decarboxylative condensation represents a crucial synthetic pathway for oxalamides and related compounds. Research on the condensation of hydroxylamines and α-ketoacids to form benzeneacetamide derivatives exemplifies the versatility of amide bond formation techniques. These methodologies are pivotal for the synthesis of complex oxalamides, potentially including this compound (Ju et al., 2011).
Catalytic and Electrocatalytic Applications
N-oxyl compounds, closely related to the structural framework of oxalamides, find extensive use as catalysts in the selective oxidation of organic molecules. Studies on tetramethylpiperidine N-oxyl (TEMPO) and phthalimide N-oxyl (PINO) showcase the utility of N-oxyl reagents in electrocatalytic reactions, suggesting potential applications for oxalamides in catalysis and organic synthesis (Nutting et al., 2018).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer properties of organotin(IV) complexes, often synthesized with ligands similar to oxalamides, highlight the potential biomedical applications of these compounds. Amino acetate functionalized Schiff base organotin(IV) complexes, for example, have been tested against various human tumor cell lines, indicating the relevance of such research in developing new therapeutic agents (Basu Baul et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-18-10-5-2-4-9(8-10)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFLTABXJKMSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

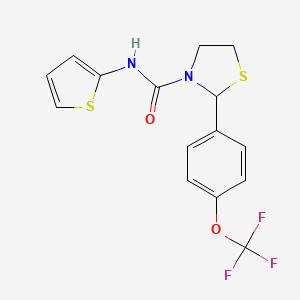

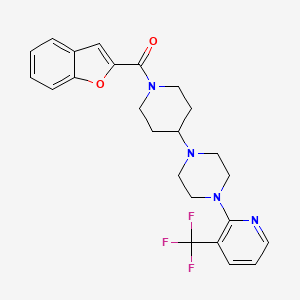

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)
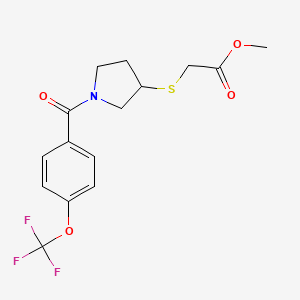
![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)
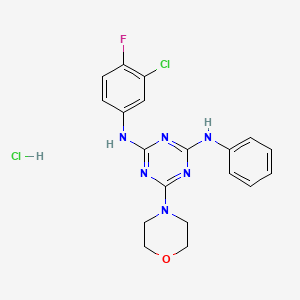
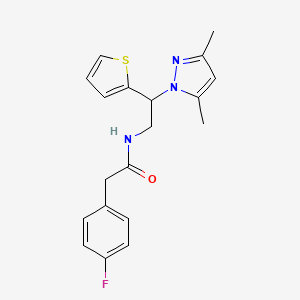

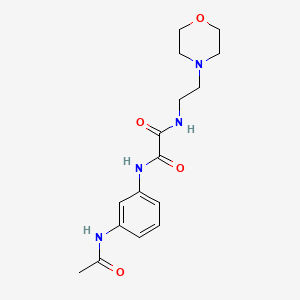
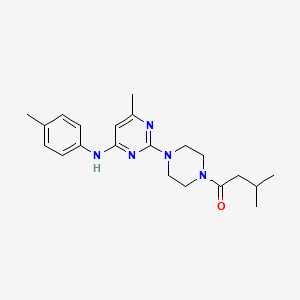
![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)
